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molecular formula C6H10O3S B8671434 Butanoic acid, 3-oxo-, 2-mercaptoethyl ester CAS No. 122279-99-6

Butanoic acid, 3-oxo-, 2-mercaptoethyl ester

Cat. No. B8671434
M. Wt: 162.21 g/mol
InChI Key: QXUCUVZHYIRQTP-UHFFFAOYSA-N
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Patent
US04960924

Procedure details

In a 300 ml. round bottom flask fitted with a thermometer, mechanical stirrer, Dean Stark trap and reflux condenser was placed 25.0g.(0.32 mole) of 2-mercaptoethanol. This was stirred and heated to 130° C.; 45.4g. (0.32 mole) of 2,2,6-trimethyl-1,3-dioxen-4-one (TKD) was added dropwise at a uniform rate over the period of one hour. Heating was continued for 1/2 hour; acetone distillate was collected in the Dean Stark trap. After distillate collection was completed, the mixture was distilled under vacuum and the portion boiling at 110°-115° C.(at 5 mm. Hg.) was collected to give a colorless liquid of mercaptoethylacetoacetate. The yield was about 90% based on starting material. The product was identified by NMR spectroscopy.
Quantity
0.32 mol
Type
reactant
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].[CH3:5][C:6]1[O:12]C(C)(C)O[C:8](=[O:9])[CH:7]=1>>[SH:1][CH2:2][CH2:3][O:4][C:8](=[O:9])[CH2:7][C:6]([CH3:5])=[O:12]

Inputs

Step One
Name
Quantity
0.32 mol
Type
reactant
Smiles
SCCO
Step Two
Name
Quantity
0.32 mol
Type
reactant
Smiles
CC1=CC(=O)OC(O1)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
This was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask fitted with a thermometer, mechanical stirrer, Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
acetone distillate was collected in the Dean Stark trap
DISTILLATION
Type
DISTILLATION
Details
After distillate collection
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
the portion boiling at 110°-115° C.(at 5 mm. Hg.) was collected

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
SCCOC(CC(=O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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